molecular formula C17H19NO3S B2356848 Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896616-43-6

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2356848
CAS RN: 896616-43-6
M. Wt: 317.4
InChI Key: WYXHHZCQKSQXII-UHFFFAOYSA-N
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Description

“Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also includes amide and ester functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the amide linkage due to the resonance between the nitrogen’s lone pair and the carbonyl group. The thiophene ring might contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, and other reactions typical for esters. The amide group could participate in various reactions, including hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives demonstrate significant antibacterial and antifungal properties. For instance, certain thiophene compounds, upon structural analysis, have shown no significant intermolecular interactions but possess an intramolecular N-H.N hydrogen bond that locks their molecular conformation, potentially contributing to their bioactivity (Vasu et al., 2003).

Synthetic Applications

Tetrasubstituted thiophenes have been synthesized efficiently through a one-pot multicomponent protocol, showcasing the versatility of thiophene derivatives in organic synthesis. The structural confirmation of these compounds broadens the scope of thiophene application in medicinal chemistry and material science (S. N. Sahu et al., 2015).

Electrochemical Properties

Methyl 3-halo-1-benzothiophene-2-carboxylates have been explored for their electrochemical reduction properties, offering insights into their potential use in electrochemical sensors or organic electronic devices. The study delves into their behavior at different electrodes, highlighting the electrochemical versatility of thiophene derivatives (Michal Rejňák et al., 2004).

Catalysis and Reaction Pathways

Palladium iodide-catalyzed multicomponent carbonylative approaches have been applied to thiophene derivatives, leading to functionalized isoindolinone and isobenzofuranimine derivatives. Such studies underscore the utility of thiophene derivatives in catalysis and organic synthesis, presenting new pathways for constructing complex molecules (R. Mancuso et al., 2014).

Sensing Activities and Magnetic Properties

Thiophene derivatives have been functionalized to create microporous lanthanide-based metal-organic frameworks, which exhibit gas adsorption, sensing activities, and significant magnetic properties. This application demonstrates the potential of thiophene derivatives in materials science, particularly in the development of sensors and magnetic materials (Suna Wang et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-9-6-7-10(2)13(8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHHZCQKSQXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

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